3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and a fluoro-methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring and benzenesulfonamide group would likely contribute significantly to the compound’s properties .Scientific Research Applications
Preparation of Hydroxyphenylnaphthols
This compound can be used as a reactant for the preparation of hydroxyphenylnaphthols, which are known to be 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
Suzuki Coupling
It can also be used in regioselective Suzuki coupling reactions. Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry .
Ruthenium-Catalyzed Arylation Reactions
The compound can be used in Ruthenium-catalyzed arylation reactions. Arylation is a chemical process that introduces an aryl group into a molecule .
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
It can be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which are known to be microtubule inhibitors and potential antitumors .
Structure-Activity Relationship (SAR) Studies
In SAR studies, the sulfonamide functionality of this compound was proved to be a key structural unit that affected activity .
Antioxidant Activity
Thiazolo[5,4-b]pyridines, a structural unit in this compound, have been identified to exhibit high antioxidant activity .
Antimicrobial Activity
Thiazolo[5,4-b]pyridines also exhibit high antimicrobial activity .
Anti-Inflammatory Activity
Thiazolo[5,4-b]pyridines have been developed in recent years for their anti-inflammatory activity .
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole moiety , which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets that this compound interacts with. Given the presence of the indole moiety, it’s possible that it might interact with targets in a manner similar to other indole derivatives .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its exact targets.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-10-13(19-23-17-4-3-9-22-20(17)28-19)5-7-16(12)24-29(25,26)14-6-8-18(27-2)15(21)11-14/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRSRYNCEIYTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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